4-Hydroxy-2,5-dimethylbenzoic acid
Overview
Description
4-Hydroxy-2,5-dimethylbenzoic acid is an organic compound with the molecular formula C₉H₁₀O₃. It is a derivative of benzoic acid, characterized by the presence of hydroxyl and methyl groups on the benzene ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Scientific Research Applications
4-Hydroxy-2,5-dimethylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,5-dimethylbenzoic acid typically involves the hydroxylation of 2,5-dimethylbenzoic acid. One common method is the reaction of 2,5-dimethylbenzoic acid with a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride. The reaction is carried out under controlled temperature and pH conditions to ensure the selective introduction of the hydroxyl group at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes such as catalytic oxidation of 2,5-dimethylbenzaldehyde. This method utilizes catalysts like cobalt or manganese salts and operates under high pressure and temperature to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2,5-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions like esterification or etherification.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: 4-Keto-2,5-dimethylbenzoic acid or 4-Carboxy-2,5-dimethylbenzoic acid.
Reduction: 4-Hydroxy-2,5-dimethylbenzyl alcohol.
Substitution: 4-Alkoxy-2,5-dimethylbenzoic acid or 4-Acyl-2,5-dimethylbenzoic acid.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,5-dimethylbenzoic acid involves its interaction with specific molecular targets. For instance, its hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes such as oxidative stress response and signal transduction.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: Lacks the methyl groups, making it less hydrophobic.
2,5-Dimethylbenzoic acid: Lacks the hydroxyl group, reducing its reactivity in certain reactions.
4-Methoxy-2,5-dimethylbenzoic acid: Contains a methoxy group instead of a hydroxyl group, altering its chemical properties.
Uniqueness
4-Hydroxy-2,5-dimethylbenzoic acid is unique due to the combination of hydroxyl and methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-hydroxy-2,5-dimethylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,10H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZOKYRQPZZEAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635147 | |
Record name | 4-Hydroxy-2,5-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27021-04-1 | |
Record name | 4-Hydroxy-2,5-dimethylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30635147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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